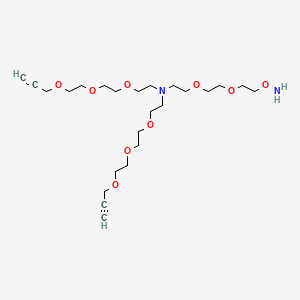

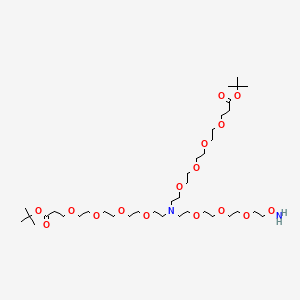

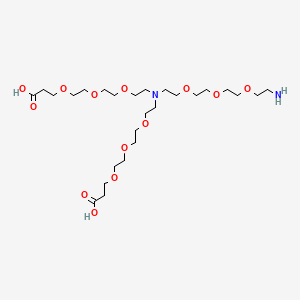

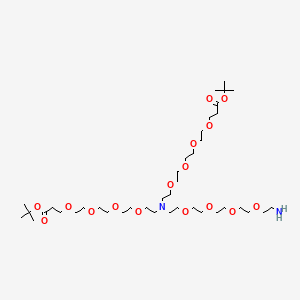

N-(Boc-PEG4)-NH-PEG4-t-butyl ester

Vue d'ensemble

Description

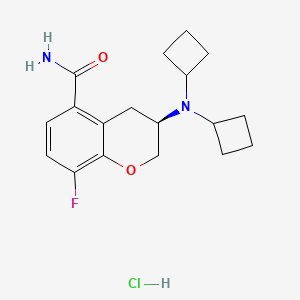

“N-(Boc-PEG4)-NH-PEG4-t-butyl ester” is a PEG derivative containing an NHS ester and a Boc-protected amino group . It is a non-cleavable linker for bio-conjugation that contains a Azide group and a NHS group linked through a linear PEG chain .

Chemical Reactions Analysis

“this compound” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Applications De Recherche Scientifique

Synthesis of N-Protected Derivatives : N-(Boc-PEG4)-NH-PEG4-t-butyl ester is used in the synthesis of N-protected derivatives. A study by Tarbell, Yamamoto, and Pope (1972) discusses the use of di-t-butyl dicarbonate for forming N-t-butoxycarbonyl (t-BOC) derivatives under mild conditions (Tarbell, Yamamoto, & Pope, 1972).

Functionalization of Polyethylene Glycol (PEG) : Chen et al. (2020) explored the catalyzed hydrazination of polyethylene glycol using N-hydroxyphthalimide, leading to the formation of PEG grafts with tert-butoxycarbonyl (-Boc) groups. This functionalized PEG has potential applications in improving the compatibility and mechanical properties of materials like epoxy resin (Chen et al., 2020).

Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation : Chankeshwara and Chakraborti (2006) reported a catalyst-free method for N-tert-butyloxycarbonylation of amines in water, providing a chemoselective approach to forming N-t-Boc derivatives without side products. This method is notable for its selectivity and mild reaction conditions (Chankeshwara & Chakraborti, 2006).

Synthesis of tert-Butyl Esters of N-Protected Amino Acids : Loffet et al. (1989) utilized tert-butyl fluorocarbonate (Boc-F) for the synthesis of tert-butyl esters of N-protected amino acids. This method proceeds under mild conditions at room temperature (Loffet, Galéotti, Jouin, & Castro, 1989).

Esterification of Carboxylic Acids : Goossen and Döhring (2004) presented a method for the esterification of carboxylic acids with alcohols in the presence of di-t-butyl dicarbonate. This method is advantageous for producing a variety of esters, including those with sensitive functional groups (Goossen & Döhring, 2004).

N-Amination of Amino Acids and Derivatives : Baburaj and Thambidurai (2012) explored the N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. This method is useful for synthesizing modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Biocompatibility and Nanotoxicity Studies : Qiu et al. (2013) investigated the biocompatibility and nanotoxicity of amphiphilic polyphosphazenes bearing tert-butyloxycarbonyl groups. These studies are crucial for understanding the safety and potential biomedical applications of such materials (Qiu, Chen, Gao, Zheng, & Zhao, 2013).

Orientations Futures

Mécanisme D'action

Target of Action

PROTACs are designed to degrade specific proteins within cells .

Mode of Action

N-(Boc-PEG4)-NH-PEG4-t-butyl ester, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking a target protein to an E3 ubiquitin ligase, the PROTAC molecule can selectively degrade target proteins .

Pharmacokinetics

The PEG linker itself is known to improve solubility and stability, potentially enhancing bioavailability .

Result of Action

The result of the action of this compound, as part of a PROTAC molecule, is the selective degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular level depending on the specific protein being targeted .

Action Environment

Environmental factors such as pH could potentially influence the action of this compound. For instance, the Boc group can be deprotected under acidic conditions to generate a free amine group . This could potentially influence the stability and efficacy of the PROTAC molecule.

Propriétés

IUPAC Name |

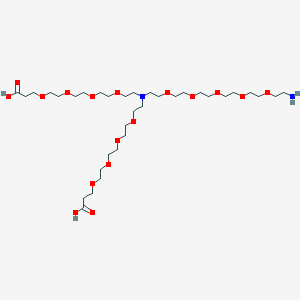

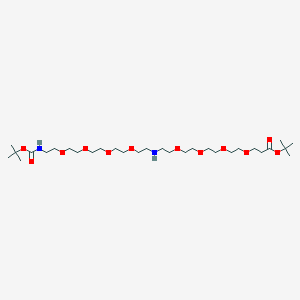

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60N2O12/c1-29(2,3)43-27(33)7-11-35-15-19-39-23-24-40-20-16-36-12-8-31-9-13-37-17-21-41-25-26-42-22-18-38-14-10-32-28(34)44-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDJSRZVXYKUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.